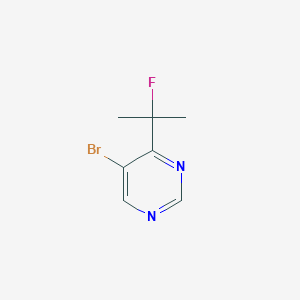

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine

Vue d'ensemble

Description

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8BrFN2 and a molecular weight of 219.06 g/mol. This compound is characterized by the presence of a bromine atom and a fluorine atom on its pyrimidine ring, making it a valuable intermediate in organic synthesis and various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine typically involves halogenation reactions. One common method is the bromination of 4-(2-fluoropropan-2-yl)pyrimidine using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The fluorine atom can be reduced to form a fluoride ion.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.

Major Products Formed:

Oxidation: Bromate ion (BrO3-)

Reduction: Fluoride ion (F-)

Substitution: Hydroxylated or aminated derivatives of the pyrimidine ring

Applications De Recherche Scientifique

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is a pyrimidine derivative that is widely used in scientific research for its versatile chemical properties. It acts as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other organic compounds. Note that products containing this compound are strictly for research purposes only and are not intended for human use .

Scientific Research Applications

This compound is utilized across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is employed in studying biological processes and creating bioactive compounds.

- Medicine It is utilized in developing new drugs and therapeutic agents.

- Industry It is applied in producing materials with specific chemical and physical properties.

Handling and Storage

- Solubility Select an appropriate solvent based on the product's solubility. After preparing the solution, store it in separate packages to avoid failure from repeated freezing and thawing . To increase solubility, heat the tube to 37°C and oscillate in an ultrasonic bath for some time .

- Storage Conditions For stock solutions, use within 6 months when stored at -80°C, or within 1 month when stored at -20°C .

- Shipping Condition Evaluation sample solutions are shipped with blue ice. All other sizes are available with RT or blue ice upon request .

Mécanisme D'action

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is similar to other halogenated pyrimidines, such as 5-chloro-4-(2-fluoropropan-2-yl)pyrimidine and 5-iodo-4-(2-fluoropropan-2-yl)pyrimidine. These compounds share structural similarities but differ in their reactivity and applications. The presence of different halogens (chlorine, bromine, iodine) influences their chemical behavior and suitability for various reactions.

Comparaison Avec Des Composés Similaires

5-Chloro-4-(2-fluoropropan-2-yl)pyrimidine

5-Iodo-4-(2-fluoropropan-2-yl)pyrimidine

4-(2-fluoropropan-2-yl)pyrimidine (unsubstituted)

Activité Biologique

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring, which is known for its potential in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrFN₂. The presence of bromine and fluorinated alkyl groups enhances its reactivity and biological profile. The pyrimidine ring contributes to its pharmacological potential by interacting with various biological targets.

Antifungal Activity

Research indicates that compounds containing pyrimidine rings exhibit significant antifungal properties. Specifically, derivatives similar to this compound have demonstrated efficacy against fungal pathogens such as Botrytis cinerea and Phomopsis species. For instance, studies have shown that certain pyrimidine derivatives can achieve inhibition rates exceeding those of conventional antifungal agents like Pyrimethanil .

Table 1: Antifungal Activity of Pyrimidine Derivatives

| Compound Name | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| This compound | Botrytis cinerea | TBD |

| 5-Bromo-2-fluoropyrimidine | Phomopsis sp. | 100 |

| Pyrimethanil | Botrytis cinerea | 85.1 |

Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have indicated that this compound exhibits notable antiproliferative effects against leukemia cell lines, with inhibition percentages reaching up to 96.27% . The mechanism of action may involve the inhibition of key enzymes involved in cancer cell growth.

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | Compound | Inhibition Percentage (%) |

|---|---|---|

| MOLT-4 (Leukemia) | This compound | 96.27 |

| KM12 (Colon Cancer) | This compound | TBD |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Studies utilizing molecular docking and binding affinity assessments suggest that this compound may inhibit critical enzymes involved in metabolic pathways associated with fungal growth and cancer cell proliferation .

Case Studies

Several case studies have illustrated the effectiveness of pyrimidine derivatives in clinical settings. For example, a study on the use of similar compounds for treating fungal infections demonstrated a significant reduction in infection rates compared to traditional therapies. Additionally, preclinical trials involving cancer cell lines have shown promising results for compounds structurally related to this compound, indicating their potential for further development into therapeutic agents .

Propriétés

IUPAC Name |

5-bromo-4-(2-fluoropropan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVHDULMOZWGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=NC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.